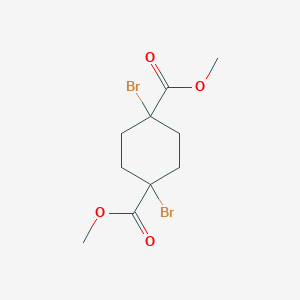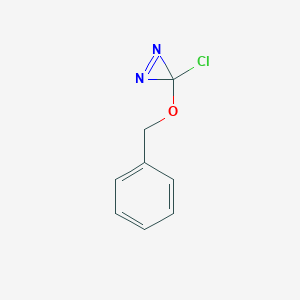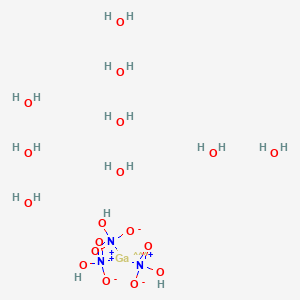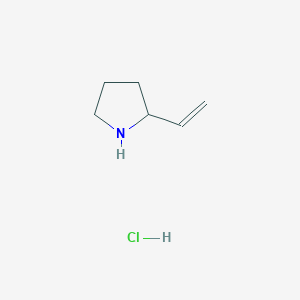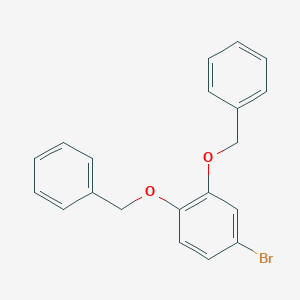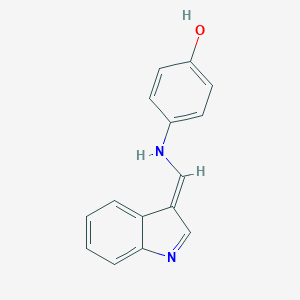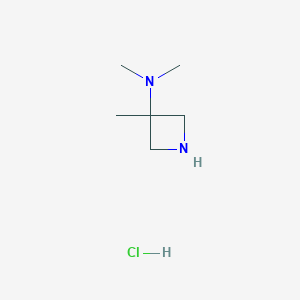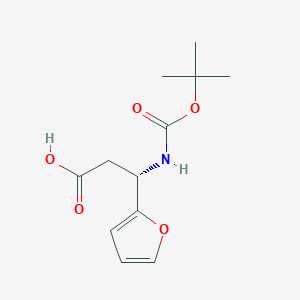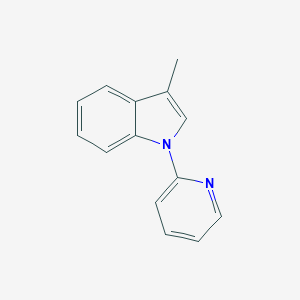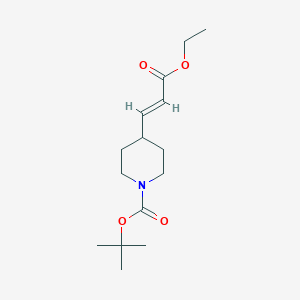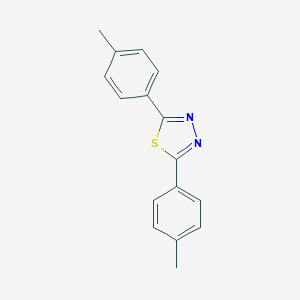
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole, also known as BMT, is a heterocyclic compound that has been widely studied for its potential applications in various fields of science. BMT is a thiadiazole derivative that has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring. This compound has shown promising results in scientific research, particularly in the fields of materials science, organic chemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is not fully understood, but it is believed to act as an electron acceptor and a π-conjugated system. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has a unique structure with two 4-methylphenyl groups attached to the thiadiazole ring, which allows it to interact with other molecules through π-π stacking interactions.
Effets Biochimiques Et Physiologiques
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has antioxidant and anti-inflammatory properties. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has also been shown to inhibit the growth of cancer cells in vitro, although further studies are needed to determine its potential as a cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole in lab experiments is its ease of synthesis. 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole can be synthesized using relatively simple and inexpensive reagents, which makes it a cost-effective building block for the synthesis of new organic materials. However, one of the limitations of using 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole is its low solubility in common organic solvents, which can make it difficult to work with in certain experiments.
Orientations Futures
There are many potential future directions for the study of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be used as a building block for the synthesis of new organic materials with improved properties such as higher thermal stability, improved electron mobility, and better photovoltaic performance. In pharmacology, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole could be further studied for its potential as a cancer treatment or as a treatment for other diseases such as Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole and its potential applications in various fields of science.
Méthodes De Synthèse
The synthesis of 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole involves the reaction of 4-methylbenzenesulfonylhydrazide with thionyl chloride to form 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole-1,1-dioxide. This intermediate compound is then treated with hydrazine hydrate to give the final product, 2,5-bis(4-methylphenyl)-1,3,4-thiadiazole.
Applications De Recherche Scientifique
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been studied extensively for its potential applications in various fields of science. In materials science, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a building block for the synthesis of new organic materials with interesting properties such as high thermal stability, high electron mobility, and good photovoltaic performance. In organic chemistry, 2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole has been used as a versatile reagent for the synthesis of various heterocyclic compounds.
Propriétés
Numéro CAS |
16112-33-7 |
|---|---|
Nom du produit |
2,5-Bis(4-methylphenyl)-1,3,4-thiadiazole |
Formule moléculaire |
C16H14N2S |
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
2,5-bis(4-methylphenyl)-1,3,4-thiadiazole |
InChI |
InChI=1S/C16H14N2S/c1-11-3-7-13(8-4-11)15-17-18-16(19-15)14-9-5-12(2)6-10-14/h3-10H,1-2H3 |
Clé InChI |
YLFSVUZJSJOYSW-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN=C(S2)C3=CC=C(C=C3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



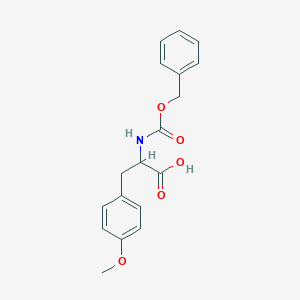
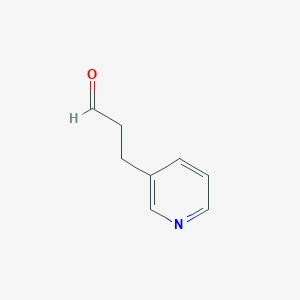
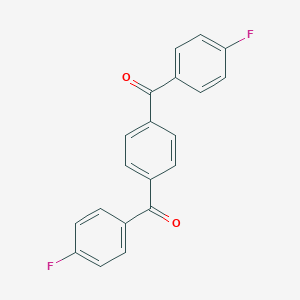
![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)
